molecular formula C18H15N3O2S B2425847 (Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864975-54-2

(Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2425847
CAS No.: 864975-54-2
M. Wt: 337.4
InChI Key: AQDAWBKCIRYUJF-ZZEZOPTASA-N
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Description

(Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyano group, a methoxyethyl group, and a benzamide moiety, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.

    Formation of the Ylidene Linkage: The ylidene linkage is formed by the condensation of the benzothiazole derivative with a suitable benzaldehyde derivative under basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and product yield.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide, alkyl halides in acetone.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

(Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may:

    Inhibit Enzymes: Bind to and inhibit the activity of enzymes involved in disease pathways.

    Modulate Receptors: Interact with cellular receptors to alter signaling pathways.

    Induce Apoptosis: Trigger programmed cell death in cancer cells through various mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.

    Benzamide Derivatives: Compounds like N-(2-methoxybenzyl)benzamide and N-(4-cyanobenzyl)benzamide share the benzamide moiety.

Uniqueness

(Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its cyano group, methoxyethyl group, and ylidene linkage contribute to its potential as a versatile compound for various applications.

Properties

IUPAC Name

4-cyano-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-23-11-10-21-15-4-2-3-5-16(15)24-18(21)20-17(22)14-8-6-13(12-19)7-9-14/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDAWBKCIRYUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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